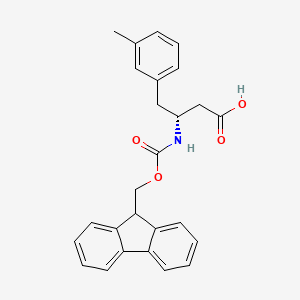

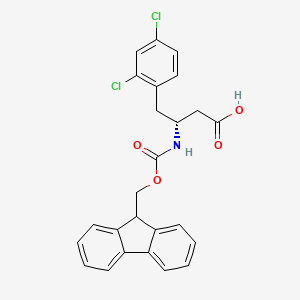

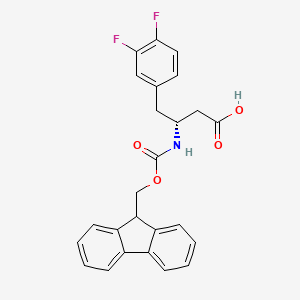

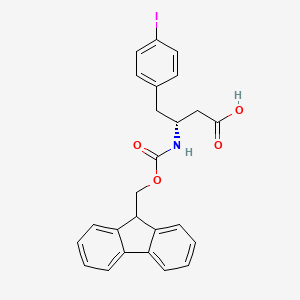

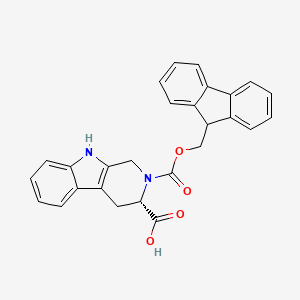

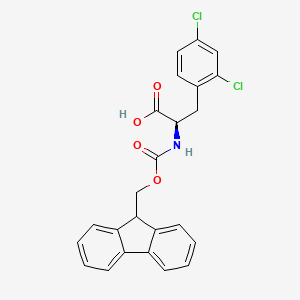

![molecular formula C8H8ClF3N2O2 B1310924 3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1001518-84-8](/img/structure/B1310924.png)

3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

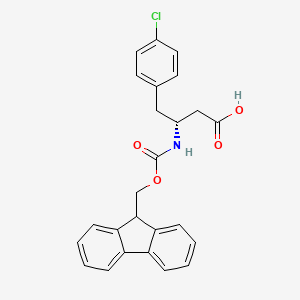

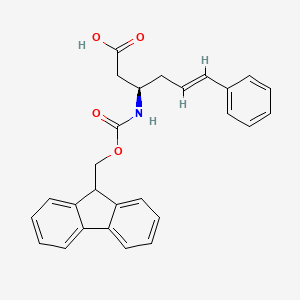

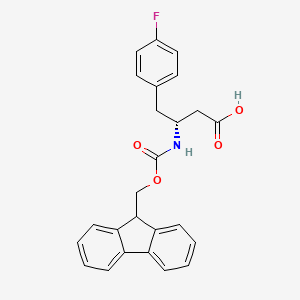

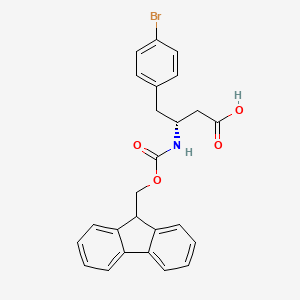

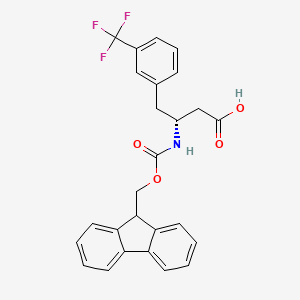

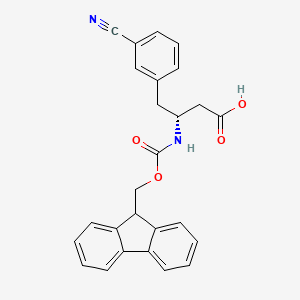

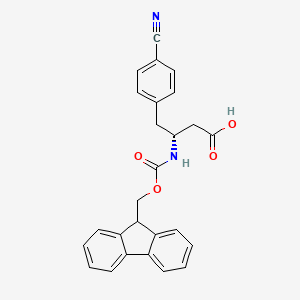

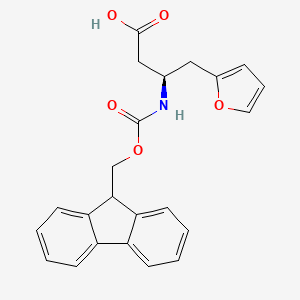

The synthesis of pyrazole derivatives often involves regiospecific reactions, as seen in the preparation of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, where single-crystal X-ray analysis was crucial for unambiguous structure determination . Similarly, the reaction of 3(5)-methyl-5(3)-trifluoromethylpyrazole with chloroform resulted in a complex mixture, indicating that the synthesis of trifluoromethylated pyrazoles can be challenging and may require careful analysis to identify the desired product .

Molecular Structure Analysis

Crystallographic studies are a common tool for determining the molecular structure of pyrazole derivatives. For instance, the crystal structure of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid was determined using X-ray diffraction, and the compound was found to crystallize in the triclinic space group . This suggests that the compound of interest may also crystallize in a similar manner, and X-ray crystallography would likely be a valuable method for its structural analysis.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions. The synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole involved a condensation/cyclization reaction . This indicates that the compound of interest may also undergo similar cyclization reactions, potentially leading to a variety of structurally related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their substituents. For example, the presence of a trifluoromethyl group can significantly affect the compound's reactivity and physical properties, as seen in the synthesis of 2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde . Theoretical calculations, such as DFT, can provide additional insights into the properties of these compounds, as demonstrated by the study of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid .

Applications De Recherche Scientifique

Synthetic Pathways and Heterocyclic Derivatives

Efficient heterocyclization methods have been reported for producing a diverse range of 3-(azol-3-yl)propanoates, showcasing the synthetic versatility of trifluoromethylated pyrazol derivatives. These compounds are synthesized from renewable levulinic acid, indicating a sustainable approach to creating glutamate-like azolylpropanoates with potential applications in chemical research and development. The process achieves good yields (70–95%) and includes crystal structure analysis via X-ray diffraction, underscoring the importance of precise structural characterization in developing novel compounds (Flores et al., 2014).

Crystal Structure Determination

Studies focusing on the crystal structure of pyrazolylpropanoic acid derivatives have provided detailed insights into their molecular configuration and intermolecular interactions. Such work is critical for understanding the structural basis of these compounds' reactivity and potential biological activity. For example, research on sulfamoylphenyl derivatives of pyrazolylpropanoic acid has highlighted the regiospecific nature of their synthesis and the complexity of their crystalline structures, which include hydrogen bonding and halogen interactions (Kumarasinghe et al., 2009).

Insecticidal Applications

The development of scalable synthetic processes for key intermediates like 3-(3-chloro-1H-pyrazol-1-yl)pyridine for insecticidal candidates such as tyclopyrazoflor illustrates the potential of pyrazole derivatives in agricultural chemistry. This research demonstrates a comprehensive evaluation of cyclization strategies leading to the efficient production of these intermediates, showcasing the practical application of pyrazole chemistry in developing new insecticides (Yang et al., 2019).

Antimicrobial and Antioxidant Activities

Synthetic efforts have also been directed towards creating pyrazoline derivatives for antimicrobial and antioxidant applications. This research area explores the potential health and medicinal applications of pyrazole-based compounds, highlighting their versatility beyond purely synthetic applications. For instance, the synthesis and evaluation of azetidinone derivatives of pyrazolone for their antimicrobial activity underscore the ongoing interest in pyrazole derivatives as potential pharmaceutical agents (Chopde et al., 2012).

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body .

Mode of Action

The trifluoromethyl group in the compound could enhance its binding affinity and selectivity towards its targets .

Biochemical Pathways

Compounds with similar structures have been known to influence various biochemical pathways, including those involved in inflammation, pain sensation, and cellular growth .

Pharmacokinetics

The presence of the trifluoromethyl group could potentially enhance the compound’s metabolic stability and bioavailability .

Result of Action

Based on the properties of similar compounds, it could potentially modulate cellular signaling pathways, alter gene expression, or inhibit the activity of certain enzymes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH of the environment, as changes in pH can alter the compound’s ionization state and consequently its interaction with its targets .

Propriétés

IUPAC Name |

3-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF3N2O2/c1-4-6(9)7(8(10,11)12)13-14(4)3-2-5(15)16/h2-3H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVYKDRELPWPSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCC(=O)O)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.